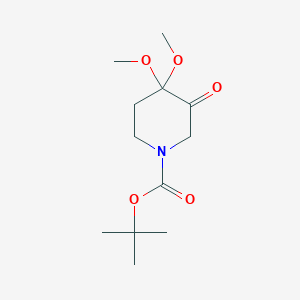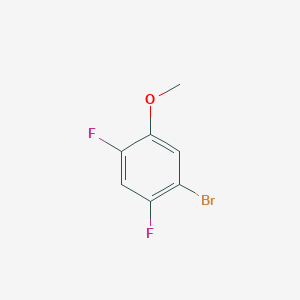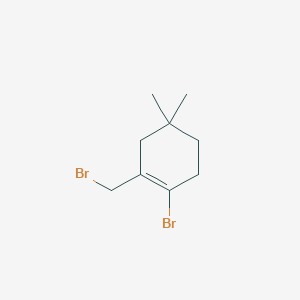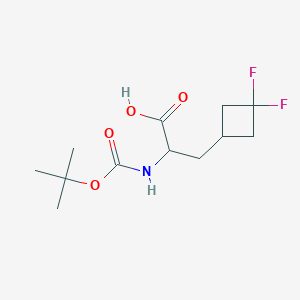
2-((tert-Butoxycarbonyl)amino)-3-(3,3-difluorocyclobutyl)propanoic acid
Descripción general
Descripción
2-((tert-Butoxycarbonyl)amino)-3-(3,3-difluorocyclobutyl)propanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a difluorocyclobutyl moiety
Aplicaciones Científicas De Investigación
2-((tert-Butoxycarbonyl)amino)-3-(3,3-difluorocyclobutyl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Biological Studies: The compound can be used to study the effects of difluorocyclobutyl-containing molecules on biological systems.
Chemical Biology: It serves as a probe to investigate biochemical pathways and molecular interactions.
Industrial Chemistry: The compound can be utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(3,3-difluorocyclobutyl)propanoic acid typically involves multiple steps:
Formation of the Difluorocyclobutyl Moiety: This step involves the cyclization of a suitable precursor to form the difluorocyclobutyl ring. Fluorinating agents such as diethylaminosulfur trifluoride (DAST) can be used to introduce the fluorine atoms.
Introduction of the Propanoic Acid Group: The difluorocyclobutyl intermediate is then reacted with a propanoic acid derivative under conditions that facilitate the formation of the desired carbon-carbon bond.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-(3,3-difluorocyclobutyl)propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The difluorocyclobutyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products
Deprotected Amine: Resulting from hydrolysis of the Boc group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Mecanismo De Acción
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(3,3-difluorocyclobutyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorocyclobutyl moiety can influence the compound’s binding affinity and selectivity, while the Boc-protected amino group can be modified to enhance its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-3-(3,3-difluorocyclobutyl)butanoic acid: Similar structure with a butanoic acid group instead of propanoic acid.
2-((tert-Butoxycarbonyl)amino)-3-(3,3-difluorocyclobutyl)acetic acid: Contains an acetic acid group instead of propanoic acid.
2-((tert-Butoxycarbonyl)amino)-3-(3,3-difluorocyclobutyl)pentanoic acid: Features a pentanoic acid group.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-3-(3,3-difluorocyclobutyl)propanoic acid is unique due to its specific combination of a difluorocyclobutyl ring and a propanoic acid group, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
3-(3,3-difluorocyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-8(9(16)17)4-7-5-12(13,14)6-7/h7-8H,4-6H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKXCGBTNRNDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC(C1)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681128-43-8 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


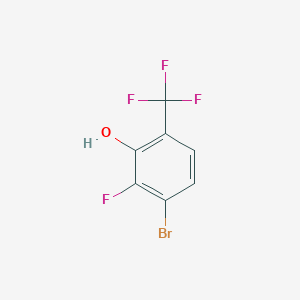
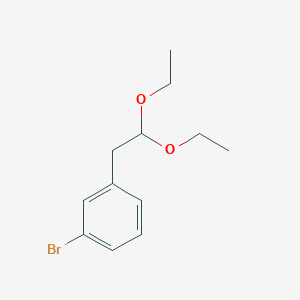

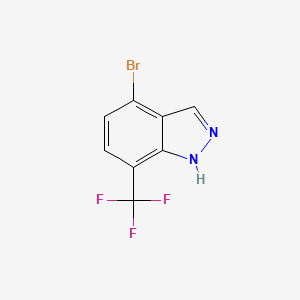
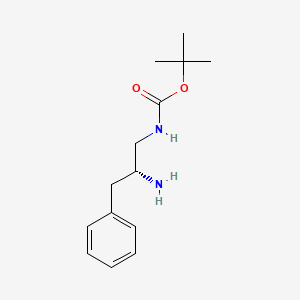
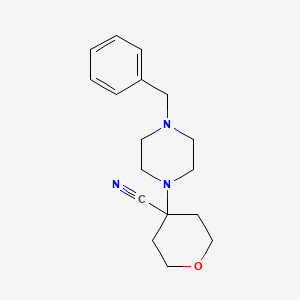
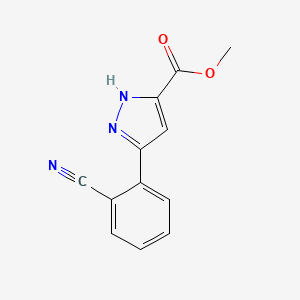
![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)
